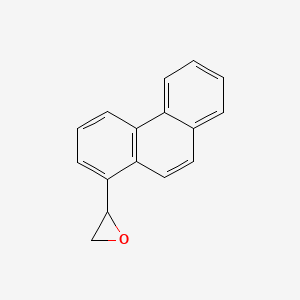
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and a phenyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone typically involves the reaction of 4,5-dichloro-2-methoxybenzoyl chloride with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone: Characterized by the presence of chlorine atoms and a methoxy group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its overall properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C14H10Cl2O2 |
|---|---|
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
(4,5-dichloro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-13-8-12(16)11(15)7-10(13)14(17)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
LAQBJDAWHNKCBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


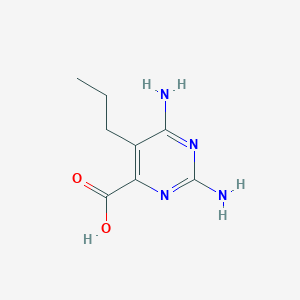
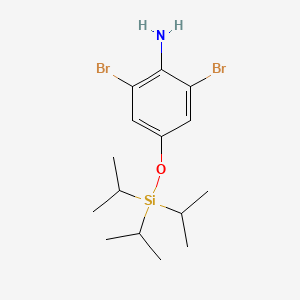
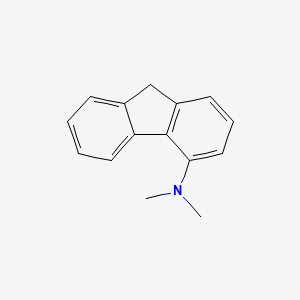


![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
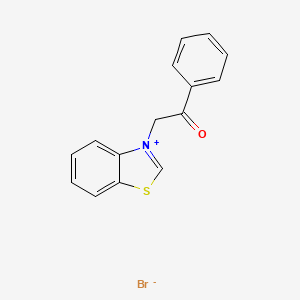
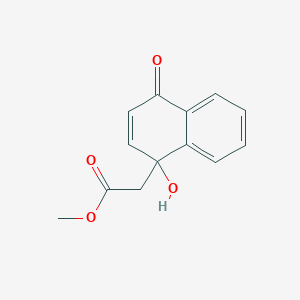
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
